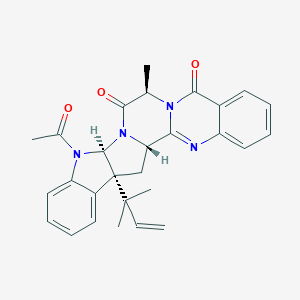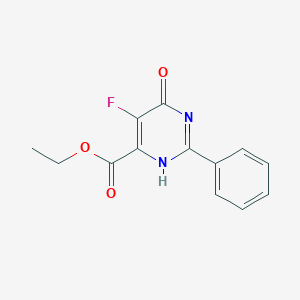
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester, also known as EFDP, is a derivative of pyrimidinecarboxylic acid. It is widely used in scientific research for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical And Physiological Effects
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a role in the development of inflammation. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been shown to inhibit the replication of certain viruses, such as the influenza virus.
Advantages And Limitations For Lab Experiments
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to researchers. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester is also stable under a variety of conditions, making it a useful tool for studying the effects of different compounds on biological systems. However, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several potential future directions for research on 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester. One area of interest is the development of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester analogs with improved solubility and bioavailability. Another area of research is the investigation of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester's potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester and its potential effects on human health.
Synthesis Methods
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester can be synthesized through a multi-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate to form ethyl 2-hydrazinyl-4-phenylbutyrate. This intermediate is then reacted with diethyl ethoxymethylenemalonate to form ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. Finally, the product is treated with 5-fluorouracil and sodium ethoxide to obtain 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester.
Scientific Research Applications
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
143329-00-4 |
|---|---|
Product Name |
4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-, ethyl ester |
Molecular Formula |
C13H11FN2O3 |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
ethyl 5-fluoro-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-9(14)12(17)16-11(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
WTIXZUKEKNWPLM-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)F |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N=C(N1)C2=CC=CC=C2)F |
synonyms |
ethyl 5-fluoro-6-oxo-2-phenyl-3H-pyrimidine-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



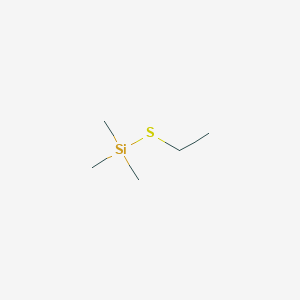
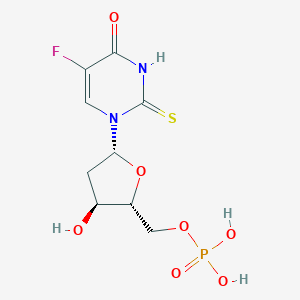
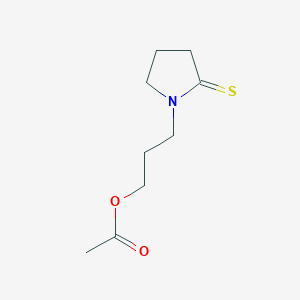
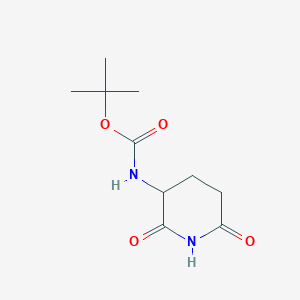
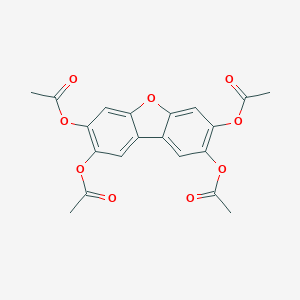
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
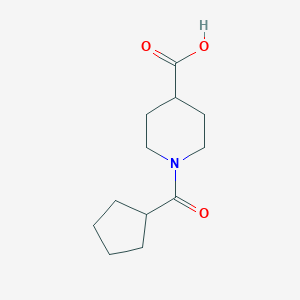
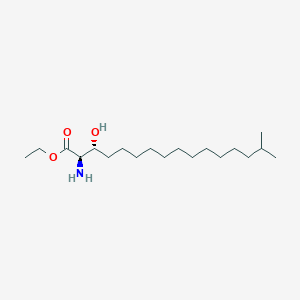
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
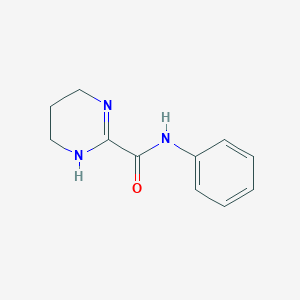
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

